molecular formula C13H13NO B3371210 N-methyl-2-phenoxyaniline CAS No. 640766-50-3

N-methyl-2-phenoxyaniline

Cat. No.: B3371210
CAS No.: 640766-50-3
M. Wt: 199.25 g/mol
InChI Key: KWLMNTMQLZGMDL-UHFFFAOYSA-N
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Description

N-methyl-2-phenoxyaniline is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the benzene ring is replaced by a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

This compound is a derivative of 2-phenoxyaniline , which is known to form crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin . .

Mode of Action

The mode of action of N-methyl-2-phenoxyaniline is not well-documented. As a derivative of 2-phenoxyaniline, it may share some of its properties. For instance, 2-phenoxyaniline has been used in the preparation of sodium primary amide complex . .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 2-phenoxyaniline, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with. For example, phenoxyaniline analogues have been shown to interact with CYP2B enzymes .

Cellular Effects

The cellular effects of N-methyl-2-phenoxyaniline are currently unknown. Related compounds have been shown to influence cell function. For instance, certain phenoxyaniline and sulfonamide compounds have demonstrated potency for the Ca V 2.2 and Ca V 3.2 channels, influencing intracellular calcium response .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Related compounds, such as N-methyl-1-phenylmethanimine oxide, have been studied. These compounds have been shown to undergo [3 + 2] cycloaddition reactions, which could potentially influence their interactions with biomolecules .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related compounds have been studied for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. The importance of animal models in understanding the effects of various dosages of compounds has been well-documented .

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known. The study of metabolic pathways is a crucial aspect of understanding the biochemical properties and effects of compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently known. The study of transport and distribution is a crucial aspect of understanding the biochemical properties and effects of compounds .

Subcellular Localization

The subcellular localization of this compound is not currently known. The study of subcellular localization is a crucial aspect of understanding the biochemical properties and effects of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-phenoxyaniline can be synthesized through several methods. One common method involves the reaction of 2-phenoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce cyclohexylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLMNTMQLZGMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-phenoxy-N-(t-butoxycarbonyl)aniline (1.43 g, 5.0 mmol) in anhydrous tetrahydrofuran (50 ml) was added lithium aluminumhydride (10 ml, 10.0 mmol, 1.0 M solution in tetrahydrofuran) at −10° C. The mixture was then refluxed at 65° C. overnight. The reaction mixture was quenched with slow addition of MeOH (10 ml) and concentrated under reduced pressure. The reaction mixture was then poured into water (50 ml) and extracted with ethyl acetate (3×100 ml). Organic extracts were combined and washed with brine (2×100 ml) and dried over (Na2SO4), concentrated under reduced pressure to give N-methyl-2-phenoxyaniline (0.94 g, 94.0%) as a pale yellow oil. The product was confirmed by LC-MS and subjected to next reaction without further purification.
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1.43 g
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solution
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10 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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